Cas no 1805299-38-0 (Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate)
Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate
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- Inchi: 1S/C9H5F5N2O5/c1-20-8(17)3-2-4(16(18)19)5(6(10)11)7(15-3)21-9(12,13)14/h2,6H,1H3
- InChI Key: ZXFATVZCNCLBRZ-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC(C(=O)OC)=CC=1[N+](=O)[O-])OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 399
- XLogP3: 3
- Topological Polar Surface Area: 94.2
Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081837-1g |
Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate |
1805299-38-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate
Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1805299-38-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1805299-38-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of both difluoromethyl and trifluoromethoxy substituents, contribute to its remarkable chemical reactivity and functional versatility.
The difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability and binding affinity, making it highly valuable in drug design. In contrast, the nitro group introduces electrophilic characteristics, facilitating further functionalization through reduction or coupling reactions. The combination of these groups with the pyridine core creates a scaffold that is highly adaptable for medicinal chemistry modifications. Recent studies have highlighted the compound's potential in developing novel antiviral and anti-inflammatory agents, leveraging its ability to interact with multiple biological targets.
The trifluoromethoxy moiety further enriches the compound's synthetic utility by providing a site for nucleophilic substitution reactions. This feature has been exploited in the synthesis of kinase inhibitors and other small-molecule drugs that require precise spatial orientation of functional groups. The carboxylate ester at the 6-position of the pyridine ring adds another layer of modularity, allowing for derivatization into amides, acids, or other pharmacologically relevant structures. Such flexibility has made Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate a cornerstone in synthetic organic chemistry.
In recent years, advancements in computational chemistry have enabled researchers to predict the reactivity and biological activity of this compound with unprecedented accuracy. Molecular modeling studies have revealed that the electronic distribution around the pyridine ring is heavily influenced by the electron-withdrawing nature of both the nitro and difluoromethyl groups. This electronic environment enhances electrophilic aromatic substitution reactions, making it an ideal candidate for constructing complex heterocyclic frameworks. Furthermore, the presence of the trifluoromethoxy group modulates hydrogen bonding interactions, which is critical for optimizing drug-receptor binding.
The pharmaceutical industry has embraced this compound for its role in developing next-generation therapeutics. For instance, researchers have utilized Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate as a key building block in synthesizing novel antipsychotic agents that exhibit improved efficacy and reduced side effects compared to existing treatments. Additionally, its application in anti-inflammatory drug discovery has been particularly promising, with several lead compounds entering preclinical trials based on its scaffold. The compound's ability to modulate inflammatory pathways while maintaining high selectivity underscores its therapeutic potential.
Synthetic methodologies for producing Methyl 3-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate have evolved significantly over the past decade. Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions to introduce fluorinated substituents with high precision. These methods not only improve yield but also minimize unwanted byproducts, ensuring a cleaner synthetic process. Moreover, green chemistry principles have been integrated into these protocols, reducing solvent usage and energy consumption without compromising product quality.
The impact of this compound extends beyond academic research; it has found practical applications in industrial settings where scalability and cost-efficiency are paramount. Pharmaceutical manufacturers have optimized large-scale production processes for Methyl 3-(
difluoromethyl
)-4-nitro
-2-(
trifluoromethoxy
)pyridine-6-carboxylate to meet regulatory standards while maintaining high purity levels. This has enabled faster development cycles for new drugs and expanded access to innovative therapies for patients worldwide.
In conclusion, Methyl 3-(
difluoromethyl
)-4-nitro
-2-(
trifluoromethoxy
)pyridine-6-carboxylate (CAS No. 1805299-38-0) represents a paradigm shift in pharmaceutical synthesis due to its structural complexity and functional diversity. Its role as an intermediate in drug development underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is expected to remain at the forefront of pharmaceutical innovation for years to come.
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